

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using Fmoc-Cycloleucine

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Compound of Interest

Compound Name: *Fmoc-cycloleucine*

Cat. No.: *B557860*

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Introduction

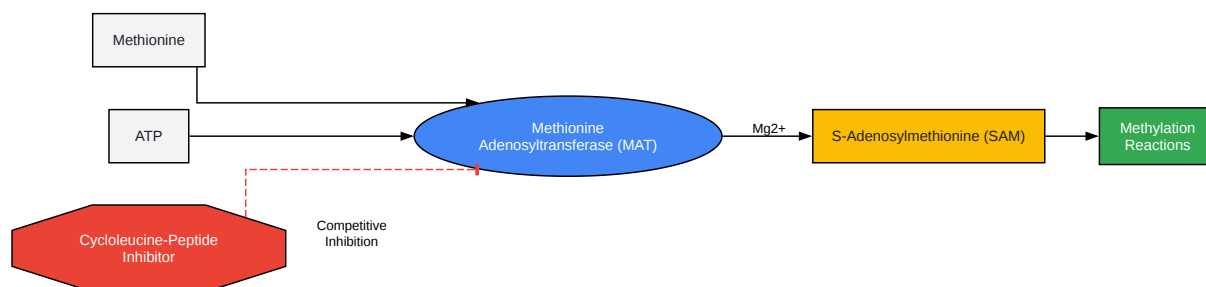
Enzyme inhibition is a cornerstone of drug discovery, with peptide-based inhibitors offering high specificity and potency. The incorporation of non-proteinogenic amino acids, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), into peptide sequences can introduce unique conformational constraints and metabolic stability. **Fmoc-cycloleucine** is a valuable building block in solid-phase peptide synthesis (SPPS) for creating these novel inhibitors. Cycloleucine is a known competitive inhibitor of methionine adenosyltransferase (MAT), an enzyme crucial for the biosynthesis of S-adenosylmethionine (SAM).^{[1][2]} SAM is a universal methyl group donor essential for the methylation of nucleic acids, proteins, and other metabolites.^[3] Its depletion can impact cell proliferation and other cellular processes.^{[2][4]}

This document provides detailed protocols for the synthesis of a model peptide inhibitor containing cycloleucine using Fmoc-SPPS and for the subsequent evaluation of its inhibitory activity against methionine adenosyltransferase.

Target Enzyme and Signaling Pathway

Methionine Adenosyltransferase (MAT) is a key enzyme in the methionine metabolic pathway. It catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.^[3] SAM is the primary methyl donor for most transmethylation reactions and is critical for the synthesis of polyamines and in the transsulfuration pathway. Inhibition of MAT leads to decreased SAM

levels, which can induce cell cycle arrest and inhibit the proliferation of rapidly dividing cells, making it a target of interest in oncology.[4][5]



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Caption: S-adenosylmethionine (SAM) biosynthesis pathway and inhibition by a cycloleucine-containing peptide.

Model Peptide Inhibitor: Ac-Leu-CLeu-Gly-NH₂

For the purpose of this protocol, we will describe the synthesis and analysis of a hypothetical tripeptide inhibitor containing cycloleucine (CLeu): Ac-Leu-CLeu-Gly-NH₂. The N-terminal acetylation and C-terminal amidation are common modifications to increase peptide stability against exopeptidases.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data for the model inhibitor.

Parameter	Value	Method
Synthesis Yield	75% (based on initial resin loading)	Gravimetric analysis after purification
Purity	>98%	RP-HPLC (214 nm)
Molecular Weight	368.48 g/mol (Expected)	Mass Spectrometry (ESI-MS)
IC ₅₀ (MAT)	15 μ M	In vitro MAT activity assay
K _i (MAT)	8 μ M	Enzyme kinetics analysis

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ac-Leu-CLeu-Gly-NH₂

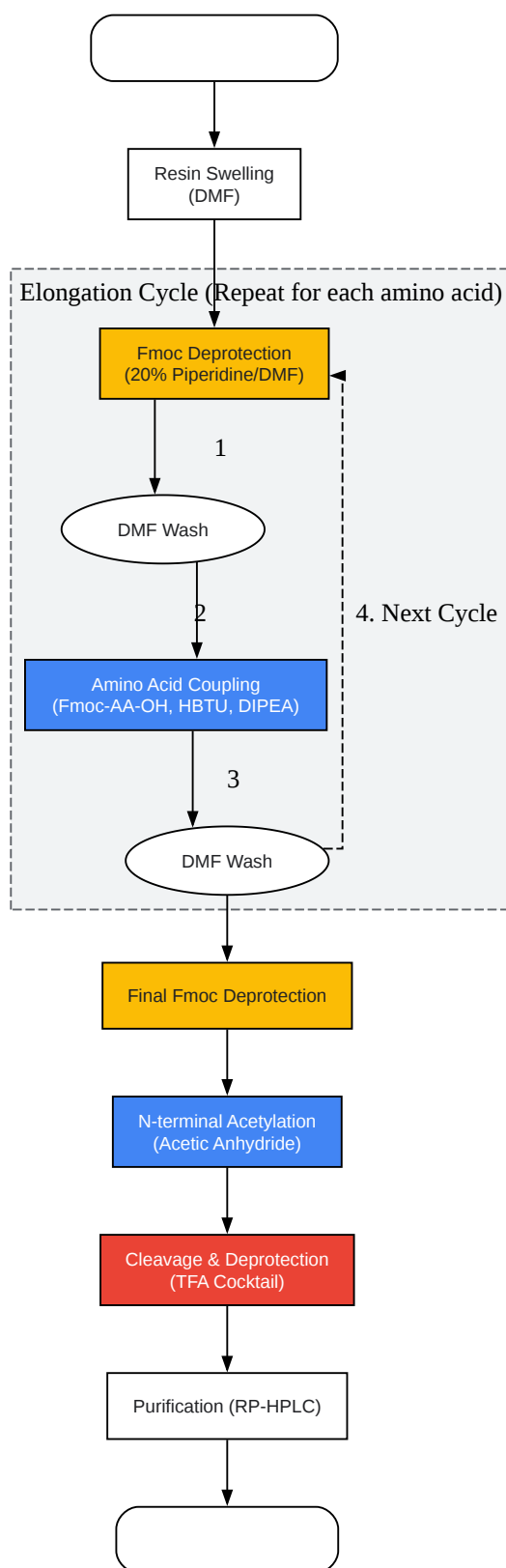
This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin using the Fmoc/tBu strategy.^[6]

Materials:

- Rink Amide MBHA resin (0.6 mmol/g loading)
- Fmoc-Gly-OH
- **Fmoc-cycloleucine** (Fmoc-CLeu-OH)
- Fmoc-Leu-OH
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

- Capping Agent: Acetic anhydride
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Workflow:



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Procedure:

- Resin Preparation:
 - Place 100 mg of Rink Amide resin in a reaction vessel.
 - Swell the resin in DMF for 30 minutes.
 - Drain the DMF.
- First Amino Acid Coupling (Fmoc-Gly-OH):
 - Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Repeat for 15 minutes.
 - Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
 - Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.
 - Washing: Wash the resin with DMF (3 times) and DCM (3 times).
- Second Amino Acid Coupling (Fmoc-CLeu-OH):
 - Repeat the Fmoc deprotection and washing steps as in 2a and 2b.
 - Coupling: Couple Fmoc-CLeu-OH using the same procedure as in 2c.
- Third Amino Acid Coupling (Fmoc-Leu-OH):
 - Repeat the Fmoc deprotection and washing steps.
 - Coupling: Couple Fmoc-Leu-OH using the same procedure as in 2c.
- N-terminal Acetylation:
 - Perform a final Fmoc deprotection.
 - Wash the resin as in 2b.

- Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin. Agitate for 30 minutes.
- Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).
- Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dry resin.
 - Agitate at room temperature for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification and Characterization:
 - Dissolve the crude peptide in a minimal amount of water/acetonitrile.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions.
 - Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Methionine Adenosyltransferase (MAT) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of the synthesized peptide against human MAT.

Principle: The activity of MAT can be monitored by coupling the production of S-adenosylmethionine (SAM) to a series of enzymatic reactions that ultimately result in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

- Recombinant human MAT enzyme
- L-Methionine
- ATP
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂
- Coupling enzymes and substrates (e.g., from a commercial kit)
- Synthesized inhibitor peptide (Ac-Leu-CLeu-Gly-NH₂)
- NADH
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of L-methionine, ATP, and the inhibitor peptide in the assay buffer.
 - Prepare the reaction mixture containing all assay components except L-methionine (the initiating substrate). This includes buffer, ATP, NADH, coupling enzymes, and the MAT enzyme.
- Assay Protocol:
 - To the wells of the 96-well plate, add the inhibitor peptide at various concentrations (e.g., a serial dilution from 100 μ M to 0.1 μ M). Include a control well with no inhibitor.
 - Add the reaction mixture to all wells.
 - Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding L-methionine to all wells.
- Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.
 - To determine the inhibition constant (K_i) and the mechanism of inhibition, repeat the assay with varying concentrations of both the inhibitor and the substrate (L-methionine) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Conclusion

The use of **Fmoc-cycloleucine** in solid-phase peptide synthesis provides a straightforward method to generate novel peptide-based enzyme inhibitors. The protocol described herein for the synthesis of a model tripeptide and its evaluation against methionine adenosyltransferase serves as a template for the development and characterization of new therapeutic leads. The unique properties imparted by cycloleucine can enhance the drug-like characteristics of peptides, making this a valuable strategy for researchers in medicinal chemistry and drug development.

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